(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)26(23)16-20-12-7-13-29-20)14-18-15-27(19-10-5-2-6-11-19)25-22(18)17-8-3-1-4-9-17/h1-6,8-11,14-15,20H,7,12-13,16H2/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZRGXKCCQVRPR-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623940-40-9 | |
| Record name | (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of thiazolidin-4-one derivatives, including the target compound, typically involves multi-step reactions that include the condensation of pyrazole derivatives with thiazolidinone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of synthesized compounds .
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of novel derivatives were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives had IC50 values lower than that of the standard drug cisplatin, showcasing their potential as effective anticancer agents. Notably, compounds with specific substitutions on the phenyl rings exhibited enhanced activity .
Table 1: Cytotoxic Activity of Thiazolidin-4-One Derivatives
| Compound | IC50 (µM) | Comparison to Cisplatin (IC50 = 0.636 µM) |
|---|---|---|
| 8j | 0.426 | Superior |
| 8e | 0.608 | Superior |
| 8m | 0.950 | Comparable |
| 8c | 0.976 | Comparable |
Antimicrobial Activity
Thiazolidin-4-one derivatives also exhibit notable antimicrobial properties. Research indicates their effectiveness against various bacterial strains by inhibiting biofilm formation and bacterial growth. For example, compounds have shown significant inhibition rates against Pseudomonas aeruginosa and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported below standard thresholds .
Table 2: Antimicrobial Activity of Thiazolidin Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1h | Pseudomonas aeruginosa | 0.5 |
| 1m | Staphylococcus aureus | 0.5 |
| 1n | E. coli | 1.0 |
Structure-Activity Relationship (SAR)
The SAR studies focus on how different substituents on the thiazolidinone scaffold influence biological activity. Modifications such as electron-donating or withdrawing groups can significantly alter the compound's reactivity and interaction with biological targets. For instance, the presence of methoxy groups has been associated with increased cytotoxicity in certain derivatives .
Case Studies
Several case studies illustrate the potential applications of thiazolidinone derivatives:
- Cytotoxicity in Breast Cancer : A study evaluated a series of thiazolidinones for their cytotoxic effects on MCF-7 cells, revealing that specific substitutions enhance efficacy compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of these compounds against resistant bacterial strains, highlighting their potential as novel antibacterial agents in an era of increasing antibiotic resistance .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Thiazolidinones have been explored for their anticancer potential. This specific compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Further studies are needed to elucidate the precise mechanisms involved.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers. This activity may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
A research article in Cancer Letters documented the effects of this compound on human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Q & A
Q. What in vivo models are suitable for evaluating its pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer orally or intravenously; collect plasma/tissue samples at intervals.
- Microsomal stability tests : Use liver microsomes to assess metabolic clearance.
- Toxicokinetics : Monitor organ toxicity (e.g., liver/kidney histopathology) after repeated dosing .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antifungal activity across studies?
- Methodological Answer :
- Strain-specific variability : Test against a standardized panel (e.g., CLSI M27/M38 guidelines).
- Biofilm vs. planktonic assays : Biofilm-embedded fungi often show reduced susceptibility.
- Check efflux pump activity : Use inhibitors like verapamil to assess resistance mechanisms .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
